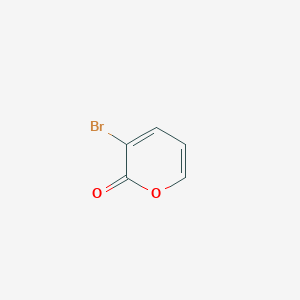

3-溴-2H-吡喃-2-酮

描述

Synthesis Analysis

The synthesis of 3-bromo-2H-pyran-2-one and its derivatives has been explored through various methods. A notable approach involves the oxidative transformation of 3-bromoenals under N-heterocyclic carbene catalysis, which allows for the controlled synthesis of 2H-pyran-2-ones (Wang et al., 2013). Additionally, the preparation of trimethylstannyl-2H-pyran-2-ones from corresponding bromo derivatives and their subsequent Pd(0)-catalyzed coupling reactions highlight another synthetic pathway (Liu & Meinwald, 1996).

Molecular Structure Analysis

The molecular structure and properties of 3-bromo-2H-pyran-2-one derivatives have been extensively studied. Investigations include X-ray diffraction techniques and density functional theory (DFT) calculations to compare the geometry of synthesized compounds with their optimized structures, further analyzing their vibrational modes and intermolecular interactions (Sathish et al., 2018).

Chemical Reactions and Properties

3-Bromo-2H-pyran-2-one undergoes a variety of chemical reactions, demonstrating its reactivity and utility in organic synthesis. For instance, it has been utilized in the synthesis of dihydropyranones through divergent NHC-catalyzed oxidative transformations (Wang et al., 2013). Moreover, its reactivity towards different reagents for the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives has been explored, showcasing its versatility (Mohareb & Megally Abdo, 2015).

科学研究应用

合成新型杂环化合物:它作为一个有用的试剂,用于合成新型杂环产物,特别是当与双亲核胺(Hikem-Oukacha et al., 2011)相互作用时。

汇聚合成应用:3-(三甲基锡基)-2H-吡喃-2-酮,一个相关化合物,在卢西布法金和布法地诺醇的汇聚合成中很有用,表明其在复杂有机合成中的潜力(Liu & Meinwald, 1996)。

维生素D衍生物的全合成:它是维生素D衍生物的全合成中的关键化合物,展示了其在合成生物学上重要分子中的重要性(Kotretsou & Georgiadis, 2000)。

肝保护活性:研究发现,溴取代化合物显示出强效的肝保护活性,使其在医学研究中具有重要意义(Thul et al., 2011)。

生物医学应用:一些涉及3-溴-2H-吡喃-2-酮的合成化合物展示了在调节炎症性疾病方面的潜力,暗示了其在生物医学应用中的应用(Ryzhkova et al., 2020)。

光化学和细胞毒应用:其衍生物,如2H-萘[1,2-b]吡喃及其光二聚体,在光化学、细胞毒理学和骨架重排中具有潜在应用(Ota et al., 2015)。

Diels-Alder环加成:3-溴-2H-吡喃-2-酮作为Diels-Alder环加成中的两性亲双烯,是有机合成中的关键反应(Posner et al., 2003)。

对癌细胞的细胞毒效应:某些含有3-溴-2H-吡喃-2-酮的合成化合物对人类癌细胞系表现出显著的细胞毒效应(Mohareb & MegallyAbdo, 2015)。

安全和危害

未来方向

The multicomponent reactions of “3-bromo-2H-pyran-2-one” with aromatic aldehydes and malononitrile were studied in order to generate potentially biologically active pyran and pyridine derivatives . This suggests that “3-bromo-2H-pyran-2-one” could be used in the future to create new biologically active compounds.

属性

IUPAC Name |

3-bromopyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-4-2-1-3-8-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMFAVNCKFUDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447599 | |

| Record name | 3-bromo-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-2H-pyran-2-one | |

CAS RN |

19978-32-6 | |

| Record name | 3-bromo-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

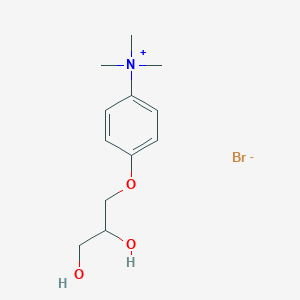

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Formamide, [14C]](/img/structure/B8465.png)

![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)

![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)